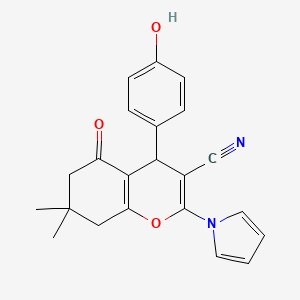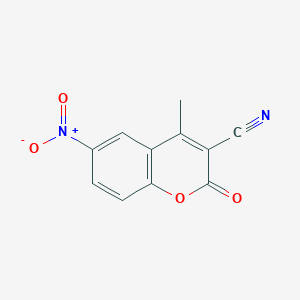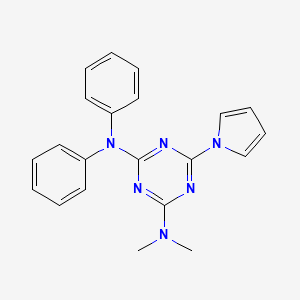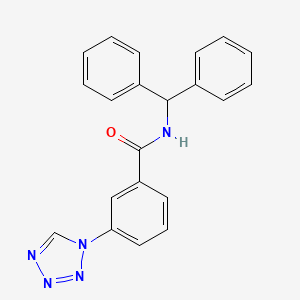![molecular formula C19H19N3O2 B11495497 5-(2,5-Dimethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11495497.png)
5-(2,5-Dimethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-DIMETHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then reacted with hydrazine hydrate to form the pyrazole ring . The reaction conditions often include refluxing in acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-DIMETHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may result in the formation of various substituted quinazolines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2,5-DIMETHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazoline core and have similar biological activities.
Pyrazoloquinazoline derivatives: Compounds with similar structures but different substituents on the pyrazole or quinazoline rings.
Uniqueness
5-(2,5-DIMETHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C19H19N3O2/c1-12-10-17-14-6-4-5-7-16(14)20-19(22(17)21-12)15-11-13(23-2)8-9-18(15)24-3/h4-11,19-20H,1-3H3 |
InChI Key |
XCRXYNVNIQWWIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[2-(Adamantan-1-yloxy)propyl]sulfamoyl}phenyl)acetamide](/img/structure/B11495422.png)
![2H-Pyridazin-3-one, 6-(4-amino-6-ethylamino-[1,3,5]triazin-2-yloxy)-2-methyl-](/img/structure/B11495429.png)
![3-(4-Chlorophenyl)-3-{[(2-methylphenoxy)acetyl]amino}propanoic acid](/img/structure/B11495439.png)
![N-{4-[(6-chloro-3-pyridyl)methoxy]-3-methoxybenzyl}(1-ethyl-2-pyrrolidinyl)methanamine](/img/structure/B11495442.png)
![2-cyclohexyl-6-propyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B11495453.png)
![7'-amino-2'-[(3-fluorobenzyl)sulfanyl]-5-methyl-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11495458.png)
![1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}-5-oxo-N-phenylprolinamide](/img/structure/B11495465.png)

![2'-amino-1'-(3-chloro-2-methylphenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11495479.png)
![7-amino-8'-methoxy-1,3,4',4',6'-pentamethyl-2,2',4-trioxo-1,2,3,4-tetrahydro-4'H-spiro[pyrano[2,3-d]pyrimidine-5,1'-pyrrolo[3,2,1-ij]quinoline]-6-carbonitrile](/img/structure/B11495483.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]cyclohexane-1,3-dione](/img/structure/B11495487.png)


